N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)-2-(4-methylphenoxy)acetamide
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Overview
Description
“N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHOXYPHENYL)METHYL]-2-(4-METHYLPHENOXY)ACETAMIDE” is a complex organic compound that features a thiolane ring, a methoxyphenyl group, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHOXYPHENYL)METHYL]-2-(4-METHYLPHENOXY)ACETAMIDE” typically involves multiple steps:
Formation of the Thiolane Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Attachment of the Methoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions.
Formation of the Phenoxyacetamide Moiety: This can be synthesized through nucleophilic substitution reactions involving phenol derivatives and acylating agents.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiolane ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the compound can be reduced to alcohols.
Substitution: The aromatic rings can undergo various substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of new materials with unique properties.
Biology
Biochemical Probes: The compound could be used to study biochemical pathways involving sulfur-containing rings.
Medicine
Drug Development:
Industry
Polymer Synthesis: The compound could be used as a monomer or additive in polymer production.
Mechanism of Action
The mechanism of action of “N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHOXYPHENYL)METHYL]-2-(4-METHYLPHENOXY)ACETAMIDE” would depend on its specific application. For instance, in medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The thiolane ring and aromatic groups could play crucial roles in binding to molecular targets.
Comparison with Similar Compounds
Similar Compounds
Thiolan-3-yl derivatives: Compounds with similar sulfur-containing rings.
Methoxyphenyl derivatives: Compounds with methoxy-substituted aromatic rings.
Phenoxyacetamide derivatives: Compounds with similar acetamide linkages.
Uniqueness
The combination of the thiolane ring, methoxyphenyl group, and phenoxyacetamide moiety in “N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(3-METHOXYPHENYL)METHYL]-2-(4-METHYLPHENOXY)ACETAMIDE” makes it unique. This unique structure could confer specific chemical reactivity and biological activity not seen in other compounds.
Properties
Molecular Formula |
C21H25NO5S |
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Molecular Weight |
403.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(3-methoxyphenyl)methyl]-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C21H25NO5S/c1-16-6-8-19(9-7-16)27-14-21(23)22(18-10-11-28(24,25)15-18)13-17-4-3-5-20(12-17)26-2/h3-9,12,18H,10-11,13-15H2,1-2H3 |
InChI Key |
MVFHHRCZNJOPOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N(CC2=CC(=CC=C2)OC)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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